(4S)-2,2-dimethyl-1,3-dioxolane-4-carbonyl chloride
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Overview
Description
(4S)-2,2-dimethyl-1,3-dioxolane-4-carbonyl chloride is a chemical compound that is used in various scientific research applications. It is a carbonyl chloride derivative of 2,2-dimethyl-1,3-dioxolane-4-methanol, and is commonly referred to as DMC chloride.
Scientific Research Applications
DMC chloride has a variety of scientific research applications, including as a reagent in organic synthesis, as a coupling agent for peptide synthesis, and as a protecting group for alcohols and amines. It is also used in the production of pharmaceutical intermediates, agrochemicals, and dyes.
Mechanism of Action
The mechanism of action of DMC chloride involves the formation of a covalent bond between the carbonyl chloride group and a nucleophile, such as an alcohol or amine. This reaction results in the formation of an intermediate that can be further manipulated to produce a desired product.
Biochemical and Physiological Effects
DMC chloride is not intended for use in drug development and does not have any known biochemical or physiological effects. However, it is important to handle this compound with care, as it is highly reactive and can cause harm if not handled properly.
Advantages and Limitations for Lab Experiments
One advantage of using DMC chloride in lab experiments is its high reactivity, which allows for efficient reactions and high yields. However, its reactivity can also be a limitation, as it requires careful handling and can react with unintended substrates. Additionally, DMC chloride is not suitable for use in drug development due to its potential toxicity and lack of specificity.
Future Directions
For research involving DMC chloride could include the development of new applications for this compound, such as in the production of novel materials or in the synthesis of complex organic molecules. Additionally, researchers may explore alternative synthesis methods or modifications to the existing synthesis method to improve efficiency and reduce waste. Further studies may also investigate the potential toxicity of DMC chloride and ways to mitigate any harmful effects.
Synthesis Methods
DMC chloride is synthesized by reacting DMC with thionyl chloride (SOCl2) in the presence of a catalyst, such as pyridine. The reaction produces DMC chloride and sulfur dioxide gas. The resulting product is a colorless liquid that is highly reactive and requires careful handling.
properties
CAS RN |
116561-26-3 |
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Molecular Formula |
C6H9ClO3 |
Molecular Weight |
164.59 g/mol |
IUPAC Name |
(4S)-2,2-dimethyl-1,3-dioxolane-4-carbonyl chloride |
InChI |
InChI=1S/C6H9ClO3/c1-6(2)9-3-4(10-6)5(7)8/h4H,3H2,1-2H3/t4-/m0/s1 |
InChI Key |
LFLHAXOMFLJNJK-BYPYZUCNSA-N |
Isomeric SMILES |
CC1(OC[C@H](O1)C(=O)Cl)C |
SMILES |
CC1(OCC(O1)C(=O)Cl)C |
Canonical SMILES |
CC1(OCC(O1)C(=O)Cl)C |
synonyms |
1,3-Dioxolane-4-carbonyl chloride, 2,2-dimethyl-, (4S)- (9CI) |
Origin of Product |
United States |
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